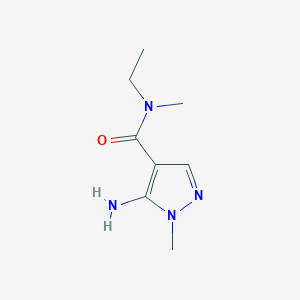

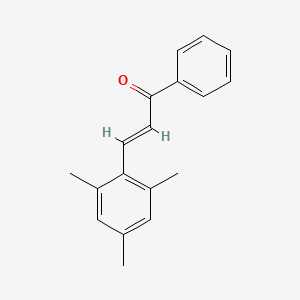

![molecular formula C11H16N2O2S B2757684 2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione CAS No. 1368420-44-3](/img/structure/B2757684.png)

2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione, also known as AMPT, is a heterocyclic compound with a unique structure and properties that make it attractive for a variety of scientific applications. AMPT is a colorless, crystalline solid with a molecular weight of 180.20 g/mol and a melting point of 188-190°C. It is soluble in water, alcohol, and organic solvents. AMPT has been used in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies.

科学的研究の応用

Anticancer Activity

Research has demonstrated the synthesis and potential anticancer activity of 1,3-thiazine-2,4-diones, closely related to the compound . These studies have found that phenyl- and naphthyl-substituted thiazinediones exhibit selective antitumoral activity against leukemia cells. The mechanisms of action include caspase cascade activation, imbalance in intracellular Ca(2+) and mitochondrial metabolism, and/or endoplasmic reticulum stress (Ferreira et al., 2013).

ERK1/2 Inhibition for Cancer Therapy

A series of analogs for a substrate-specific ERK1/2 inhibitor based on thiazolidine-2,4-dione core have been developed, demonstrating the critical role of structural positioning for enhanced anticancer activity. Shifting ethoxy substitution on the phenyl ring significantly improved the compounds' ability to inhibit cell proliferation and induce apoptosis (Li et al., 2009).

Enantioselective Catalysis

The compound has relevance in the field of synthetic chemistry, particularly in enantioselective catalysis. Research involving 1,4-amino alcohols derived from (R)-1-phenylethylamine, which shares structural similarities with the target compound, has shown significant enantioselectivity in the addition of diethylzinc to aldehydes, leading to various chiral secondary alcohols (Asami et al., 2015).

Antimicrobial Activity

Studies on derivatives of the thiazolidine-2,4-dione scaffold, including those with aminomethylphenyl substituents, have highlighted their antimicrobial potential. Notably, certain derivatives have shown higher activity compared to reference drugs against a spectrum of Gram-positive, Gram-negative bacteria, and fungi (Ghorab et al., 2017).

Molecular Docking and Drug Design

The compound's framework has been explored in drug design, with molecular docking studies revealing significant anti-cancer activity. Specifically, derivatives of thiazolidine-2,4-dione showed promising results in docking studies against protein kinases, suggesting a potential pathway for developing novel anticancer agents (Asati & Bharti, 2018).

特性

IUPAC Name |

[4-(1,1-dioxothiazinan-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-16(13,14)15/h3-6H,1-2,7-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKLOGQCACGSFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

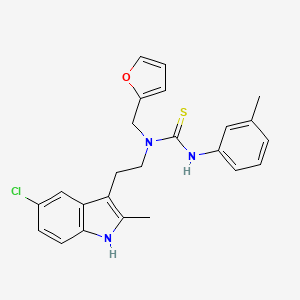

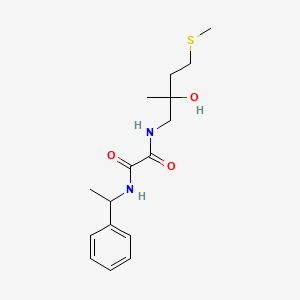

![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone](/img/structure/B2757601.png)

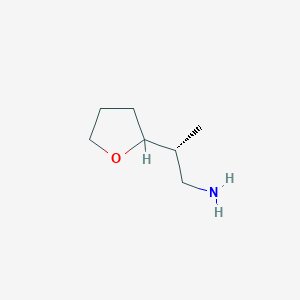

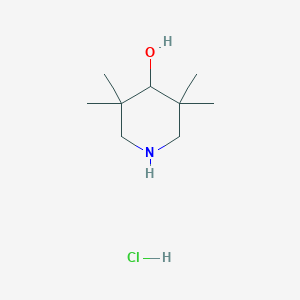

![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757610.png)

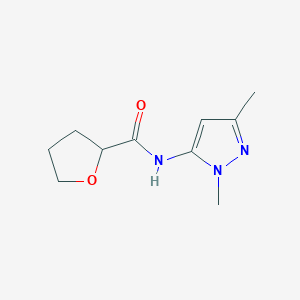

![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2757620.png)

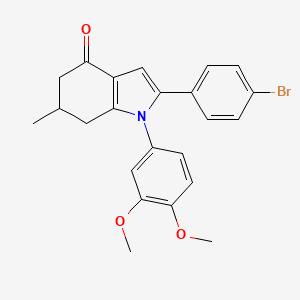

![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B2757621.png)

![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2757622.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2757624.png)